![molecular formula C13H19ClN2O B055829 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene CAS No. 118202-59-8](/img/structure/B55829.png)
4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene
Descripción general
Descripción
Synthesis Analysis
- Synthesis and Labeling : tBCEU is synthesized through specific reactions involving isocyanates and labeled with 14C or 13C for research purposes, as reported in a study involving the labeling of 2-chloroethyliscyanate from 3-chloropropionic acid (Azim et al., 1993).
Molecular Structure Analysis
- Molecular Interactions : An investigation into the interaction between tBCEU and distearoylphosphatidylcholine bilayers using techniques like differential scanning calorimetry and infrared spectroscopy reveals details about its molecular structure and behavior (Gicquad et al., 1996).
Chemical Reactions and Properties
- Metabolic Pathway and Reactions : The metabolism of tBCEU in mice shows that it undergoes processes like N-dealkylation and hydroxylation, indicating complex chemical reactions and interactions within biological systems (Maurizis et al., 1998).
Physical Properties Analysis
- Interaction with Lipid Bilayers : tBCEU's physical interaction with lipid bilayers, causing changes in phase transition temperatures and acyl chain packing, provides insights into its physical properties (Gicquad et al., 1996).
Chemical Properties Analysis
- Cytotoxicity and Mechanism of Action : The cytotoxicity of tBCEU and its mechanism of action, especially in relation to tubulin and vimentin synthesis in human breast cancer cells, sheds light on its chemical properties and potential as an antineoplastic agent (Poyet et al., 1993).
Aplicaciones Científicas De Investigación
Antineoplastic Activities :
- It has been found to have notable antineoplastic activities, with certain derivatives showing significant cytotoxic effects on cancer cells. These derivatives were found to be not toxic at certain doses and showed promising results in enhancing the survival time in mice bearing leukemia tumors without significant side effects (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Microtubule Disruption Mechanism :
- The compound, particularly its derivatives, has been shown to induce microtubule disruption and arrest the cell cycle in G2 transition and mitosis, indicating a potential mechanism of action through antimicrotubule activity (Legault, Gaulin, Mounetou, Bolduc, Lacroix, Poyet, & Gaudreault, 2000).
Interaction with Phosphatidylcholine Bilayers :
- Research on the interaction of this compound with phosphatidylcholine bilayers has been conducted, revealing its incorporation into lipid bilayers and its effects on the phase transition temperature and acyl chain packing of the lipid (Gicquad, Auger, Wong, Poyet, Boudreau, & C.-Gaudreault, 1996).
Lack of Cross-Resistance in Drug-Resistant Tumor Cells :
- Studies have demonstrated that this compound is equally cytotoxic to both resistant and parental tumor cells, suggesting its potential use in treating cancers resistant to conventional anticancer drugs (C.-Gaudreault, Alaoui-Jamali, Batist, Béchard, Lacroix, & Poyet, 2004).
Influence on Tubulin and Vimentin Syntheses :
- The compound impacts the synthesis of tubulin and vimentin in human breast cancer cells, indicating its potential influence on the cellular level and providing insights into its mechanism of action (Poyet, Ritchot, Béchard, & Gaudreault, 1993).
Disposition and Metabolism in Mice :
- Research on the disposition and metabolism of this compound in mice has been carried out, helping to understand its pharmacokinetics and potential therapeutic applications (Maurizis, Rapp, Azim, Gaudreault, Veyre, & Madelmont, 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-13(2,3)10-4-6-11(7-5-10)16-12(17)15-9-8-14/h4-7H,8-9H2,1-3H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYHJNCQMJNPKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152040 | |
Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |
CAS RN |
118202-59-8 | |
Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118202598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene (tBCEU) and how does it affect cells?
A1: tBCEU is a novel antineoplastic agent that disrupts microtubules, a critical component of the cytoskeleton. [] It achieves this by alkylating the cysteine 239 residue of β-tubulin, a protein subunit of microtubules. [] This alkylation prevents the proper assembly and function of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately cell death. []
Q2: How does the structure of tBCEU relate to its activity?
A2: The cytotoxicity of tBCEU is closely tied to its chemical structure. Studies comparing tBCEU with its 4-iso-propyl and 4-sec-butyl homologues demonstrate the importance of the tert-butyl group for potent cytotoxic activity. [] Additionally, while tBCEU exhibits strong cytotoxicity, it does not cause DNA alkylation, a characteristic attributed to the specific chemical structure surrounding the carbon adjacent to the urea portion of the molecule. [] This suggests that modifications to the tert-butyl group or the urea moiety could significantly impact the drug's activity and potential for DNA interaction.
Q3: Has tBCEU shown cross-resistance with other chemotherapy drugs?
A3: Interestingly, tBCEU shows a lack of cross-resistance in tumor cells that are resistant to other chemotherapy drugs, such as vinblastine and colchicine. [, ] This suggests that tBCEU might be effective against tumors that have developed resistance to these commonly used anti-cancer agents.
Q4: What is known about the metabolism of tBCEU in the body?
A4: Research using radiolabeled tBCEU in mice revealed that the compound undergoes extensive metabolism. [] One major metabolic pathway involves N-dealkylation of the urea portion and hydroxylation of the tert-butyl group. [] A primary metabolite identified was N-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]urea, found extensively conjugated to glucuronic acid in both plasma and urine. [] This metabolic profile provides insights into the compound's breakdown and elimination pathways within the body.
Q5: Are there any concerns about the safety of tBCEU?
A5: While preclinical studies in mice have shown that tBCEU is less toxic than the related compound chlorambucil, [] more research is needed to fully understand the potential toxicity and long-term effects of tBCEU in humans. Future research should focus on determining safe and effective dosage ranges, identifying potential adverse effects, and developing strategies to mitigate any potential risks associated with tBCEU treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.